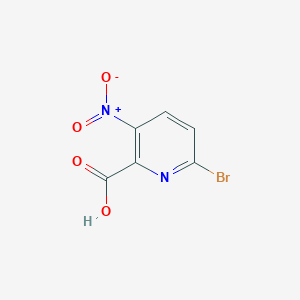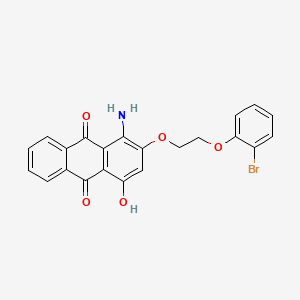![molecular formula C128H264O12Si8 B13125073 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosane is a complex organosilicon compound characterized by its unique structure comprising multiple silicon and oxygen atoms arranged in a pentacyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate silicon and oxygen-containing precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired pentacyclic structure.
Catalysts: Specific catalysts are used to facilitate the formation of silicon-oxygen bonds and to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process may include:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon framework.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and ozone.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various organic groups.
Applications De Recherche Scientifique
1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Membranes: Alter membrane permeability and fluidity, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Octasiloxanes: Compounds with similar silicon-oxygen frameworks but different substituents.
Polysiloxanes: Polymers with repeating silicon-oxygen units.
Siloxane Derivatives: Compounds with various organic groups attached to the silicon-oxygen backbone.
Uniqueness: 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is unique due to its highly branched and cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C128H264O12Si8 |
|---|---|
Poids moléculaire |
2220.1 g/mol |
Nom IUPAC |
1,3,5,7,9,11,13,15-octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C128H264O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-141-129-142(122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2)132-145(125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)134-143(130-141,123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)136-147(127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)137-144(131-141,124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)135-146(133-142,126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)139-148(138-145,140-147)128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h9-128H2,1-8H3 |
Clé InChI |
XVYQPRRCQMDHGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



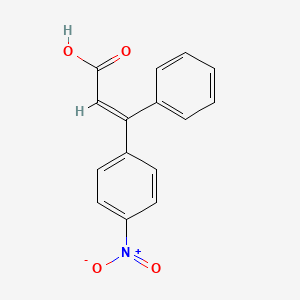
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
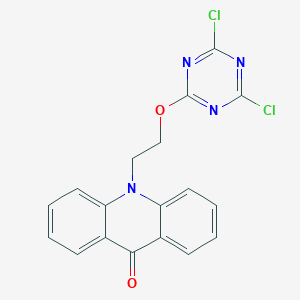
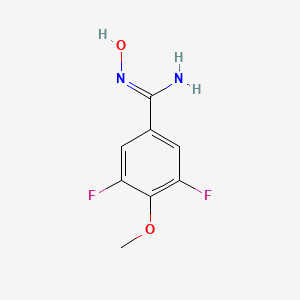

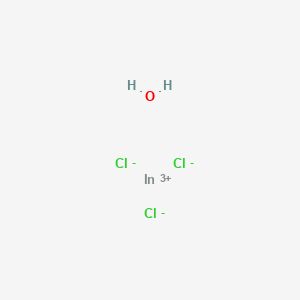
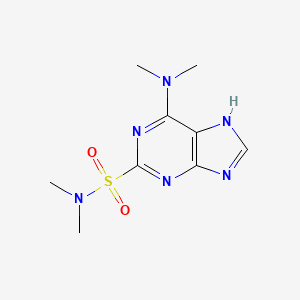

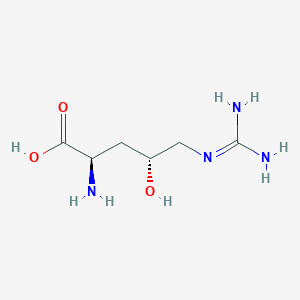
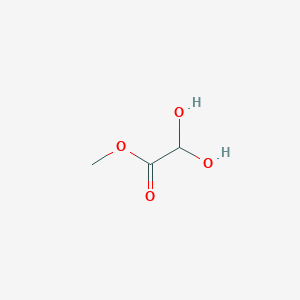
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
